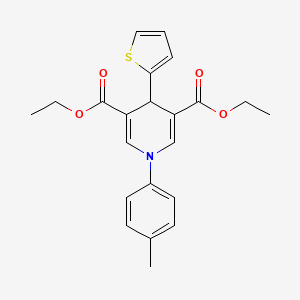![molecular formula C20H20ClNO5S B11653405 [2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate](/img/structure/B11653405.png)
[2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-4-(morpholin-4-carbothioyl)phenyl 2-chlorobenzoate: is a chemical compound with the following structure: . It belongs to the class of phenyl benzoates and contains both morpholine and carbothioyl functional groups. The compound’s systematic name reflects its substituents and their positions on the phenyl ring.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound. One common approach involves the reaction of 2,6-dimethoxyphenol with morpholine-4-carbonyl chloride, followed by subsequent esterification with 2-chlorobenzoic acid. The reaction sequence can be summarized as follows:
Formation of Morpholin-4-carbonyl Chloride: Morpholine-4-carbonyl chloride is prepared by reacting morpholine with thionyl chloride.
Reaction with 2,6-Dimethoxyphenol: The carbonyl chloride reacts with 2,6-dimethoxyphenol to form the desired compound.
Industrial Production: The industrial production of this compound involves scaling up the synthetic route described above. Optimization of reaction conditions, purification methods, and yield enhancement are critical for large-scale production.
Chemical Reactions Analysis
Reactivity:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various oxidation products.
Substitution: Exhibits reactivity toward nucleophiles due to the presence of the morpholine group.
Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Morpholine: Used in the initial synthesis.
Thionyl Chloride: Converts morpholine to morpholin-4-carbonyl chloride.
2-Chlorobenzoic Acid: Reacts with the intermediate to form the final product.
Major Products: The major product is the titled compound itself.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for potential biological activity (e.g., enzyme inhibition, receptor binding).
Medicine: Studied for its pharmacological properties.
Industry: Used in the development of specialty chemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Properties
Molecular Formula |
C20H20ClNO5S |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
[2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C20H20ClNO5S/c1-24-16-11-13(19(28)22-7-9-26-10-8-22)12-17(25-2)18(16)27-20(23)14-5-3-4-6-15(14)21/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
SVHQWHSBTPUXGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2Cl)OC)C(=S)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-chloro-2-methylphenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11653326.png)


![4-[6-Amino-5-cyano-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl morpholine-4-carboxylate](/img/structure/B11653345.png)

![2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-6-iodo-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11653358.png)

![2-methyl-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11653386.png)
![Methyl 2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate](/img/structure/B11653390.png)
![Propyl 4-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11653394.png)
![1-(Naphthalen-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11653409.png)
![(5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1-(4-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11653410.png)
![(6Z)-6-(2-{2-[4-(butan-2-yl)phenoxy]ethoxy}-5-chlorobenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653412.png)
![2-(Naphthalen-2-yloxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B11653419.png)
